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1,2,4,5-Tetrachloro-3,6-diiodo-benzene

Cat. No.: B3055755
CAS No.: 66693-20-7
M. Wt: 467.7 g/mol
InChI Key: XJVBNWIBATXUFC-UHFFFAOYSA-N
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Description

Contextualization within Perhalogenated Aromatic Systems

Perhalogenated aromatic systems are benzene (B151609) rings in which all hydrogen atoms have been substituted by halogen atoms. nih.govmdpi.com These compounds, including variants with chlorine, fluorine, bromine, and iodine, are notable for their chemical stability and distinct electronic characteristics. The high degree of halogenation alters the electron distribution of the aromatic ring, influencing its reactivity and intermolecular interactions. nih.gov

1,2,4,5-Tetrachloro-3,6-diiodo-benzene is a specific example of a mixed perhalogenated aromatic compound. The presence of highly electronegative chlorine atoms alongside the larger, more polarizable iodine atoms creates a unique electronic landscape. This combination enhances the electropositive region, or σ-hole, on the iodine atoms, making them potent halogen bond donors. iucr.orgnih.gov The study of such systems provides fundamental insights into the nature of halogen bonding and other non-covalent interactions that are crucial for designing new materials and molecular assemblies.

Significance of this compound as a Model Compound in Halogen Chemistry

The well-defined structure of this compound makes it an excellent model compound for investigating the principles of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. iucr.org The iodine atoms in this compound are particularly effective halogen bond donors, a property that has been extensively utilized in crystal engineering.

Research has shown that this compound readily forms co-crystals with various halogen bond acceptors. nih.govresearchgate.net For instance, when co-crystallized with naphthalene (B1677914), it forms a chevron-like structure held together primarily by C—I⋯π halogen bonds. nih.goviucr.org In this co-crystal, the iodine atoms interact with the electron-rich π-system of the naphthalene ring. nih.gov Similar C—I⋯π interactions are observed in its benzene monosolvate, where the benzene ring is positioned almost orthogonally to the perhalogenated ring. iucr.org

These studies are significant as they allow researchers to systematically explore the strength, directionality, and nature of halogen bonds. The predictable and robust nature of these interactions in systems involving this compound makes it a reliable building block for constructing complex supramolecular architectures.

Overview of Current Research Frontiers and Unexplored Avenues for this compound

Current research on this compound is focused on its application in supramolecular chemistry and materials science. Its ability to direct the assembly of molecules through halogen bonding is being harnessed to create novel solid-state materials with specific functionalities.

A key research frontier is its use in organizing molecules for solid-state reactions. By co-crystallizing with photoreactive molecules like trans-1,2-bis(4-pyridyl)ethylene (BPE), this compound can pre-organize the reactants into a favorable orientation for a [2+2] cycloaddition reaction upon exposure to UV light. researchgate.net This templating effect, driven by I⋯N halogen bonds and π-π stacking interactions, leads to high-yield, stereoselective synthesis of new compounds in the solid state. researchgate.net

Unexplored avenues include the development of new functional materials. The robust halogen bonding and π-stacking interactions could be exploited to create porous materials for gas storage or separation, or conductive materials by co-crystallization with suitable π-conjugated systems. Further investigation into its interactions with a wider range of Lewis bases and π-systems could lead to the discovery of novel supramolecular synthons and the rational design of materials with tailored optical, electronic, or mechanical properties. The synthesis of mixed cocrystals, where it is combined with other isosteric halogen-bond donors, also presents an opportunity to fine-tune the properties of the resulting materials. researchgate.net

Data Tables

Table 1: Chemical Properties of this compound

Property Value
Chemical Formula C₆Cl₄I₂
CAS Number 66693-20-7

| Systematic Name | 1,2,4,5-Tetrachloro-3,6-diiodobenzene |

Data sourced from ChemSpider and Sigma-Aldrich. chemspider.comsigmaaldrich.com

Table 2: Crystal Structure Data for this compound benzene monosolvate

Parameter Value
Crystal System Triclinic
Space Group P-1
Z 1

| C—I⋯π contact distance (Å) | 3.412 (1) |

This data pertains to the 1:1 benzene solvate of the compound. iucr.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6Cl4I2 B3055755 1,2,4,5-Tetrachloro-3,6-diiodo-benzene CAS No. 66693-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4,5-tetrachloro-3,6-diiodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl4I2/c7-1-2(8)6(12)4(10)3(9)5(1)11
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVBNWIBATXUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1I)Cl)Cl)I)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl4I2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404469
Record name 1,2,4,5-tetrachloro-3,6-diiodobenzene
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Molecular Weight

467.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66693-20-7
Record name 1,2,4,5-tetrachloro-3,6-diiodobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 66693-20-7
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Synthetic Methodologies and Mechanistic Insights for 1,2,4,5 Tetrachloro 3,6 Diiodo Benzene

Established Synthetic Routes to 1,2,4,5-Tetrachloro-3,6-diiodo-benzene

The primary and established method for the synthesis of this compound involves the direct iodination of 1,2,4,5-tetrachlorobenzene (B31791). This precursor is a commercially available solid and serves as the starting point for the introduction of two iodine atoms into the remaining vacant positions on the benzene (B151609) ring.

The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction. A well-documented procedure involves the use of elemental iodine in the presence of a strong oxidizing agent and a highly acidic medium. Specifically, the reaction of 1,2,4,5-tetrachlorobenzene with iodine and sodium metaperiodate in concentrated sulfuric acid has been reported to yield the desired product.

The reaction proceeds as follows:

C₆H₂Cl₄ + I₂ + NaIO₄ (in H₂SO₄) → C₆Cl₄I₂ + ...

In this reaction, the combination of sodium metaperiodate and concentrated sulfuric acid generates a potent electrophilic iodine species, often represented as I⁺ or a related reactive intermediate. The highly deactivated nature of the 1,2,4,5-tetrachlorobenzene ring, due to the electron-withdrawing effects of the four chlorine atoms, necessitates the use of such strong iodinating conditions. The two available hydrogen atoms at positions 3 and 6 are subsequently substituted by iodine atoms.

Table 1: Reaction Parameters for the Iodination of 1,2,4,5-Tetrachlorobenzene

ParameterCondition
Starting Material 1,2,4,5-Tetrachlorobenzene
Iodinating Agent Iodine (I₂)
Oxidizing Agent Sodium metaperiodate (NaIO₄)
Solvent/Medium Concentrated Sulfuric Acid (H₂SO₄)
Product This compound

Upon completion of the reaction, the product, being a solid, can be isolated from the reaction mixture. Purification is typically achieved through recrystallization from a suitable organic solvent, such as benzene. This process yields crystalline this compound.

Development of Novel and Optimized Synthetic Strategies for this compound

While the established method provides a direct route to this compound, research into novel and optimized synthetic strategies is an ongoing area of interest in organic synthesis. The development of more efficient, safer, and environmentally benign methods is a constant goal. For a highly halogenated and deactivated substrate like 1,2,4,5-tetrachlorobenzene, optimization could focus on several key areas:

Alternative Iodinating Reagents: Exploration of other iodinating systems could lead to improved yields or milder reaction conditions. Reagents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst, or combinations of iodine with other strong oxidants like nitric acid, could be investigated. mdpi.com The use of silver salts, such as silver sulfate, in conjunction with iodine has also been shown to be effective for the iodination of other chlorinated aromatic compounds and could potentially be adapted for this synthesis. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate many organic reactions. Its application to the iodination of 1,2,4,5-tetrachlorobenzene could potentially reduce reaction times and improve energy efficiency.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow process for this synthesis could be a viable optimization strategy, particularly for larger-scale production.

At present, specific literature detailing novel or highly optimized, high-yield synthetic strategies exclusively for this compound is limited. However, the general advancements in halogenation methodologies provide a fertile ground for future research in this area.

Mechanistic Investigations of Halogenation Reactions Pertaining to this compound Synthesis

The synthesis of this compound proceeds via an electrophilic aromatic substitution (SₑAr) mechanism. The key steps of this mechanism, as it applies to the di-iodination of 1,2,4,5-tetrachlorobenzene, are outlined below.

Generation of the Electrophile: Molecular iodine (I₂) itself is a weak electrophile and is incapable of reacting with the highly deactivated 1,2,4,5-tetrachlorobenzene ring. A strong oxidizing agent, such as sodium metaperiodate in concentrated sulfuric acid, is required to generate a more potent electrophilic iodine species. This is often depicted as the iodonium (B1229267) ion (I⁺), although the exact nature of the active iodinating species in such strong acidic media can be more complex, potentially involving species like I₃⁺ or protonated hypoiodous acid (H₂OI⁺).

Formation of the Sigma Complex (Arenium Ion): The electron-rich π-system of the 1,2,4,5-tetrachlorobenzene ring attacks the electrophilic iodine species. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the carbon atoms of the ring. The presence of four electron-withdrawing chlorine atoms significantly destabilizes this intermediate, making this step the rate-determining step of the reaction.

Deprotonation and Re-aromatization: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the iodine atom. This restores the aromaticity of the benzene ring, yielding the mono-iodinated intermediate, 1,2,4,5-tetrachloro-3-iodobenzene.

The process is then repeated for the second iodination at the remaining vacant position (position 6) to form the final product, this compound. The second iodination is expected to be even more challenging than the first due to the additional deactivating effect of the first iodine atom.

Table 2: Key Mechanistic Steps in the Synthesis of this compound

StepDescriptionKey Species Involved
1 Generation of a potent electrophilic iodine species.I₂, NaIO₄, H₂SO₄, I⁺ (or related species)
2 Nucleophilic attack by the tetrachlorobenzene ring on the electrophile.1,2,4,5-Tetrachlorobenzene, I⁺
3 Formation of a resonance-stabilized carbocation intermediate.Sigma complex (Arenium ion)
4 Deprotonation to restore aromaticity.HSO₄⁻, 1,2,4,5-Tetrachloro-3-iodobenzene
5 Repetition of steps 2-4 for the second iodination.1,2,4,5-Tetrachloro-3-iodobenzene, I⁺

No specific, in-depth mechanistic studies focusing solely on the di-iodination of 1,2,4,5-tetrachlorobenzene have been prominently reported in the literature. Therefore, the understanding of its reaction mechanism is largely extrapolated from the well-established principles of electrophilic aromatic substitution on deactivated substrates.

Crystallographic Science and Supramolecular Engineering of 1,2,4,5 Tetrachloro 3,6 Diiodo Benzene

Advanced Single Crystal X-ray Diffraction Studies of 1,2,4,5-Tetrachloro-3,6-diiodo-benzene and its Derivatives

Single-crystal X-ray diffraction (SCXRD) is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This method has been instrumental in characterizing the solid-state structures of 1,2,4,5-tetrachloro-3,6-diiodobenzene and its various derivatives, providing fundamental insights into their molecular geometry and packing behavior.

Crystallographic analyses of 1,2,4,5-tetrachloro-3,6-diiodobenzene have revealed its tendency to form ordered structures, often incorporating solvent molecules. A notable example is the benzene (B151609) monosolvate, which crystallizes in the triclinic space group P-1. iucr.orgresearchgate.net Similarly, a co-crystal formed with naphthalene (B1677914) also adopts the centrosymmetric triclinic space group P-1. researchgate.net The triclinic system is the least symmetric of the crystal systems, characterized by three unequal axes and three unequal angles. The P-1 space group indicates an inversion center as the only symmetry element.

Table 1: Crystallographic Data for this compound Structures
Compound/Co-crystalCrystal SystemSpace GroupReference
This compound · Benzene SolvateTriclinicP-1 iucr.orgresearchgate.net
This compound · Naphthalene Co-crystalTriclinicP-1 researchgate.net

The asymmetric unit is the smallest part of the crystal structure from which the entire crystal can be generated by applying symmetry operations. For both the benzene solvate and the naphthalene co-crystal of 1,2,4,5-tetrachloro-3,6-diiodobenzene, the asymmetric unit consists of one-half of the 1,2,4,5-tetrachloro-3,6-diiodobenzene molecule and one-half of the co-former (benzene or naphthalene) molecule. iucr.orgresearchgate.net This indicates that the full molecules are generated by an inversion center, with the molecular centers of mass residing on this symmetry element. In the benzene solvate, the benzene ring is oriented almost orthogonally to the perhalogenated ring, with a dihedral angle of 85.89 (16)°. iucr.org

Comprehensive Characterization of Non-covalent Interactions Involving this compound

The supramolecular assembly of 1,2,4,5-tetrachloro-3,6-diiodobenzene is primarily governed by a network of non-covalent interactions, with halogen bonding playing a dominant role.

1,2,4,5-Tetrachloro-3,6-diiodobenzene is an effective halogen bond donor, capable of forming various interactions. In its co-crystal with naphthalene, the structure is primarily held together by C—I⋯π halogen bonds. nih.goviucr.org These are further stabilized by weaker C—Cl⋯π contacts. nih.goviucr.org In the benzene solvate, molecules are linked by C—I⋯π interactions, with a close contact distance of 3.412 (1) Å between the iodine atom and the benzene ring. iucr.org The compound also readily forms strong I⋯N halogen bonds with nitrogen-containing Lewis bases, such as pyridines. researchgate.netnih.gov In these structures, the C—I⋯N bond angles are typically linear or near-linear. researchgate.net

Table 2: Selected Non-covalent Interaction Data
Interaction TypeAcceptorDistance (Å)Reference
C—I⋯πBenzene3.412 (1) iucr.org
C—Cl⋯πNaphthalene3.391 (2) nih.goviucr.org
I⋯N4-(dimethylamino)pyridineShort (73.3-76.7% of vdW radii sum) researchgate.net

A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another atom or molecule. nih.gov The iodine atoms in 1,2,4,5-tetrachloro-3,6-diiodobenzene possess a significant σ-hole, which is a region of positive electrostatic potential located on the outermost portion of the halogen atom along the axis of the C-I bond. nih.govresearchgate.net Molecular electrostatic potential calculations performed on the molecule located a σ-hole on the iodine atoms with a value of 146 kJ/mol, which is well within the range for an effective halogen-bond donor. researchgate.net This positive region interacts favorably with electron-rich sites like the π-systems of aromatic rings (C—I⋯π) or the lone pairs of nitrogen atoms (I⋯N). nih.govresearchgate.net This interaction is highly directional, typically occurring along the vector of the covalent bond, leading to C—I⋯N angles that are nearly linear. researchgate.net

The strength of halogen bonds is significantly influenced by the electronic environment of the halogen bond donor. The presence of electron-withdrawing groups on the aromatic ring enhances the magnitude of the σ-hole, leading to stronger halogen bonds. iucr.orgnih.gov For instance, the replacement of hydrogen atoms with highly electronegative chlorine atoms in 1,2,4,5-tetrachloro-3,6-diiodobenzene makes the iodine atoms more electrophilic compared to those in diiodobenzene. It has been established that adding fluorine atoms to an iodobenzene (B50100) ring enhances the σ-hole on the iodine, resulting in stronger attractions. iucr.org

The identity of the halogen atom itself is also a critical factor. The polarizability and σ-hole magnitude increase down the group, making iodine a stronger halogen bond donor than bromine or chlorine (I > Br > Cl). nih.gov Studies on a series of isostructural co-crystals formed between 4-(dimethylamino)pyridine and various halogen-bond donors, including 1,2,4,5-tetrachloro-3,6-diiodobenzene and its tetrabromo analogue, demonstrate these electronic effects on the resulting supramolecular architecture. researchgate.net Steric factors also play a role, as bulky substituents near the halogen atom can hinder the approach of the halogen bond acceptor, potentially weakening the interaction or altering the geometry of the resulting assembly.

π-π Stacking Interactions in Solid-State Aggregates of this compound

The geometry of these interactions is a key determinant of the resulting supramolecular architecture. For instance, in co-crystals with certain bipyridines, the 1,2,4,5-tetrachloro-3,6-diiodobenzene molecules stack in a homogeneous face-to-face π-π orientation, which in turn influences the acceptors to adopt a similar arrangement. researchgate.net This controlled stacking can be exploited in crystal engineering, for example, to align reactive double bonds for solid-state cycloaddition reactions. researchgate.net Density Functional Theory (DFT) calculations have confirmed that a homogeneous π-π stacking pattern is energetically preferred over a hypothetical heterogeneous arrangement. researchgate.net The stability afforded by these π-π stacking interactions is a significant factor in the formation and properties of the resulting solid-state aggregates. iucr.orgiucr.orgnih.gov

Assessment of Other Intermolecular Contacts (e.g., Type I Chlorine–Chlorine, Type II Iodine–Chlorine) in this compound Crystal Lattices

Beyond π-π stacking, the crystal lattice of 1,2,4,5-tetrachloro-3,6-diiodobenzene and its co-crystals are stabilized by a network of other significant intermolecular contacts, primarily involving halogen atoms. iucr.orgnih.gov These interactions are crucial for the formation of extended supramolecular structures. iucr.orgresearchgate.net

Type I Chlorine–Chlorine Contacts: In the co-crystal of 1,2,4,5-tetrachloro-3,6-diiodobenzene with naphthalene, Type I chlorine–chlorine contacts are observed between neighboring donor molecules. iucr.orgnih.gov These interactions occur between crystallographically equivalent chlorine atoms. For example, a Cl···Cl distance of 3.499(1) Å has been reported, with C—Cl···Cl bond angles of θ₁ = θ₂ = 132.16(6)°. nih.gov

Type II Iodine–Chlorine Contacts: In the same co-crystal system, neighboring donor molecules also interact via Type II iodine–chlorine contacts. iucr.orgnih.gov This type of interaction is characterized by a close contact between an iodine atom of one molecule and a chlorine atom of an adjacent molecule. A specific instance reports an I···Cl distance of 3.808(1) Å with a C—I···Cl bond angle of 111.83(4)°. nih.gov

Co-crystallization and Polymorphism of this compound

Design and Synthesis of Halogen-Bonded Co-crystals of this compound with Diverse Acceptors

1,2,4,5-Tetrachloro-3,6-diiodobenzene is a potent halogen-bond donor due to the electrophilic regions (σ-holes) on its iodine atoms, making it an excellent building block for the design and synthesis of co-crystals. iucr.orgnih.gov It readily forms co-crystals with a variety of halogen-bond acceptors, leading to diverse supramolecular architectures. The interactions are typically strong and directional, often of the C—I···N or C—I···π type. iucr.orgiucr.orgresearchgate.net

The synthesis of these co-crystals is generally achieved through solution-based methods, where stoichiometric amounts of 1,2,4,5-tetrachloro-3,6-diiodobenzene and the chosen acceptor are dissolved in a suitable solvent, followed by slow evaporation to promote co-crystal growth. iucr.org Solvent-free methods like dry vortex grinding have also been successfully employed. researchgate.net

A range of acceptors has been utilized to form co-crystals with 1,2,4,5-tetrachloro-3,6-diiodobenzene, demonstrating its versatility in supramolecular engineering. These include polycyclic aromatic hydrocarbons, pyridyl-based ligands, and other nitrogen-containing heterocycles. The resulting structures often exhibit well-defined motifs, such as one-dimensional chains or chevron-like patterns, dictated by the nature and geometry of the halogen bonds. iucr.orgiucr.orgresearchgate.net

Halogen Bond AcceptorResulting Supramolecular MotifKey Interactions
NaphthaleneChevron-like structureC—I···π, C—Cl···π, π-π stacking, Type I Cl···Cl, Type II I···Cl iucr.orgiucr.orgnih.gov
trans-1,2-bis(4-pyridyl)ethylene (BPE)One-dimensional chainI···N halogen bonds, π-π stacking researchgate.net
4,4'-Azopyridine (AP)One-dimensional chainI···N halogen bonds, π-π stacking researchgate.net
1,2-bis(4-pyridyl)acetylene (BPA)One-dimensional chainI···N halogen bonds, π-π stacking researchgate.net
4-(Dimethylamino)pyridineDiscrete 2:1 co-crystalI···N halogen bonds researchgate.net
rctt-tetrakis(4-pyridyl)cyclobutane (TPCB)Tetrahedral networkI···N halogen bonds nsf.gov

Formation of Solvates and Their Structural Characteristics (e.g., 1:1 Benzene Monosolvate)

1,2,4,5-Tetrachloro-3,6-diiodobenzene has been shown to form solvates, which are crystalline solids that incorporate solvent molecules into their lattice structure. A notable example is the 1:1 benzene monosolvate. iucr.org

This solvate can be prepared by recrystallizing 1,2,4,5-tetrachloro-3,6-diiodobenzene from benzene, which yields clear, colorless, cube-shaped crystals. iucr.org However, these crystals are observed to lose their luster and become opaque several hours after being removed from the mother liquor, indicating a degree of instability upon desolvation. iucr.org

Crystal structure analysis reveals that the asymmetric unit of the 1:1 benzene monosolvate contains one half of each molecule. iucr.org The benzene ring is oriented almost orthogonally to the perhalobenzene ring. The key interaction holding the structure together is a C—I···π halogen bond between the iodine atom of 1,2,4,5-tetrachloro-3,6-diiodobenzene and the π-system of the benzene molecule. iucr.org The distance of this close contact is reported to be 3.412(1) Å. iucr.org These C—I···π interactions link the molecules into a stepped chain. Additionally, the 1,2,4,5-tetrachloro-3,6-diiodobenzene molecules exhibit offset π-stacking among themselves within the crystal structure. iucr.org A search of the Cambridge Crystallographic Database has identified this benzene monosolvate as a key example of a multicomponent solid where 1,2,4,5-tetrachloro-3,6-diiodobenzene forms two π-type halogen bonds. iucr.orgnih.gov

Investigation of Polymorphism in this compound and its Co-crystals

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a significant phenomenon in materials science and crystal engineering. While the potential for polymorphism in the parent 1,2,4,5-tetrachloro-3,6-diiodobenzene compound itself is not extensively detailed in the provided search context, the concept is highly relevant to its co-crystals.

It was once believed that co-crystallization could be a method to avoid polymorphism, but numerous recent examples have shown that co-crystals can also exhibit polymorphism. rsc.org These co-crystal polymorphs can differ in terms of their supramolecular synthons, conformational arrangements, or packing motifs, and may display significantly different physicochemical properties. rsc.org

The formation of different crystalline forms is often highly sensitive to crystallization conditions such as solvent, temperature, and cooling rate. For a given co-crystal system involving 1,2,4,5-tetrachloro-3,6-diiodobenzene, it is conceivable that variations in these conditions could lead to different packing arrangements of the halogen-bonded components, resulting in polymorphic forms. The study of polymorphism in co-crystals is crucial as different forms can have distinct properties, which is particularly important in fields like pharmaceuticals where properties like solubility and bioavailability are critical. rsc.org The investigation into whether co-crystals of 1,2,4,5-tetrachloro-3,6-diiodobenzene exhibit polymorphism would be a valuable area for further research to fully understand and control the solid-state properties of these materials.

Computational and Theoretical Chemistry Studies of 1,2,4,5 Tetrachloro 3,6 Diiodo Benzene

Quantum Chemical Analysis of Electronic Structure and Reactivity of 1,2,4,5-Tetrachloro-3,6-diiodo-benzene

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics and predicting the reactivity of molecules.

A key feature of halogenated benzene (B151609) derivatives is the phenomenon of the "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, along the extension of the covalent bond. This positive region arises from the anisotropic distribution of electron density around the halogen. Molecular electrostatic potential (MEP) calculations are a valuable tool for visualizing and quantifying these sigma-holes.

For this compound, a molecular electrostatic potential calculation has revealed a significant sigma-hole on the iodine atoms. researchgate.net The presence of electron-withdrawing chlorine atoms on the benzene ring enhances the positive potential of the sigma-holes on the iodine atoms, making them potent halogen bond donors. researchgate.net

Table 1: Calculated Sigma-Hole Value for this compound

PropertyCalculated Value
Sigma-Hole on Iodine Atoms146 kJ/mol

This value indicates a strong potential for halogen bonding. researchgate.net

Further quantum chemical analyses could provide deeper insights into the electronic structure and reactivity of this compound. Such studies could include the determination of frontier molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack, as well as the calculation of various reactivity descriptors.

Computational Modeling of Halogen Bonding and Supramolecular Assembly in this compound Systems

Computational modeling is a critical tool for understanding and predicting the formation of supramolecular assemblies, where molecules are held together by non-covalent interactions. In the case of this compound, its strong halogen bonding capabilities make it an excellent building block for crystal engineering.

Studies have shown that this compound reliably forms co-crystals with various halogen bond acceptors. researchgate.net For instance, in its co-crystal with naphthalene (B1677914), the primary interaction holding the structure together is a π-type halogen bond between the iodine atoms of the diiodobenzene derivative and the electron-rich π-system of the naphthalene molecule. researchgate.net In addition to this primary interaction, weaker C-Cl···π contacts also contribute to the stability of the co-crystal. researchgate.net

Computational methods, such as DFT calculations, can be employed to quantify the interaction energies of these halogen bonds and other non-covalent interactions, providing a deeper understanding of the forces driving the supramolecular assembly. These calculations have been used to compare the strength of different types of halogen bonds, such as I···O versus π-type interactions. researchgate.net

Table 2: Intermolecular Interactions in a this compound:Naphthalene Co-crystal

Interaction TypeDescription
C—I⋯πPrimary halogen bond between iodine and the naphthalene π-system.
C—Cl⋯πWeaker contacts that help stabilize the co-crystal.
π–π stackingOffset face-to-face interactions between both aromatic components.
Type I chlorine–chlorineInteractions between neighboring diiodobenzene molecules.
Type II iodine–chlorineInteractions between neighboring diiodobenzene molecules.

Molecular Dynamics and Monte Carlo Simulations of Crystal Packing

MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the investigation of crystal lattice dynamics, phase transitions, and the influence of temperature and pressure on the crystal structure. For a molecule like this compound, MD simulations could be used to understand the stability of different polymorphic forms and to explore the dynamics of the halogen bonds within the crystal lattice.

Monte Carlo simulations, on the other hand, use statistical methods to model complex systems. In the context of crystal packing, MC methods can be employed to predict the most stable crystal structures by exploring a wide range of possible arrangements of the molecules in the unit cell. These simulations are particularly useful for predicting the crystal packing of new materials and for understanding the factors that govern polymorphism.

For halogenated benzenes in general, computational studies have shown that the crystal packing is influenced by a combination of factors, including halogen bonding, π-π stacking, and electrostatic interactions. The size and polarizability of the halogen atoms play a crucial role in determining the preferred packing motifs.

Prediction of Solid-State Reactivity and Transformation Pathways via Computational Approaches

Computational approaches can be powerful in predicting the reactivity of molecules in the solid state, where the arrangement of molecules in the crystal lattice can control the outcome of a reaction. For this compound, its ability to form well-defined co-crystals through halogen bonding opens up possibilities for solid-state reactions.

In a co-crystal of this compound with trans-1,2-bis(4-pyridyl)ethylene (BPE), the molecules are arranged in a way that the carbon-carbon double bonds of the BPE molecules are parallel and within an appropriate distance to undergo a [2+2] cycloaddition reaction upon exposure to ultraviolet light. researchgate.net This photoreaction is stereoselective and proceeds in high yield, demonstrating how the supramolecular assembly directed by the diiodobenzene derivative can control reactivity. researchgate.net

Density Functional Theory (DFT) calculations have been used in this system to demonstrate that the observed homogeneous π-π stacking of the aromatic rings is energetically preferred over a hypothetical heterogeneous stacking pattern. researchgate.net This computational insight helps to explain the observed crystal packing and, consequently, the solid-state reactivity.

While specific computational predictions of other transformation pathways for this compound itself have not been reported, computational methods could be used to explore potential reactions such as dehalogenation or nucleophilic substitution in the solid state. These calculations could help in designing new materials with desired solid-state reactivity.

Advanced Spectroscopic and Analytical Characterization Techniques for 1,2,4,5 Tetrachloro 3,6 Diiodo Benzene

High-Resolution X-ray Diffraction for Electron Density Mapping

High-resolution X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid and for mapping electron density.

Detailed research findings from a crystal structure analysis of a 1:1 benzene (B151609) solvate of 1,2,4,5-tetrachloro-3,6-diiodobenzene reveal significant insights into its molecular geometry and intermolecular interactions. iucr.org When recrystallized from benzene, the compound forms clear, colorless cube-shaped crystals. iucr.org The analysis showed that the asymmetric unit of the crystal structure contains one half of the 1,2,4,5-tetrachloro-3,6-diiodobenzene molecule and one half of the benzene molecule. iucr.org

In the crystal lattice, the benzene ring is positioned nearly perpendicular to the perhalogenated benzene ring. iucr.org The molecules are linked by C—I⋯π interactions, with a notable close contact distance of 3.412 (1) Å between an iodine atom and the neighboring benzene ring. iucr.org This interaction forms a stepped chain structure. Additionally, the crystal packing exhibits offset π-stacking of the 1,2,4,5-tetrachloro-3,6-diiodobenzene molecules. iucr.org The structure of the benzene ring itself is distorted, a phenomenon also observed in the gas phase. scispace.com

Interactive Data Table: Crystallographic Data for 1,2,4,5-Tetrachloro-3,6-diiodo-benzene Benzene Monosolvate

ParameterValueReference
Crystal systemTriclinic iucr.org
Space groupP-1 iucr.orgmdpi.com
Unit cell dimensionsa = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å mdpi.com
Unit cell anglesα = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)° mdpi.com
Volume900.07(5) ų mdpi.com
Z (molecules per unit cell)1 iucr.org
Key InteractionC—I⋯π iucr.org
Interaction Distance (I⋯Benzene)3.412 (1) Å iucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For 1,2,4,5-tetrachloro-3,6-diiodobenzene, both ¹H and ¹³C NMR would be used for structural confirmation and purity assessment.

Due to the molecule's high degree of symmetry (D2h point group), a simplified NMR spectrum is expected. Since there are no hydrogen atoms on the 1,2,4,5-tetrachloro-3,6-diiodobenzene molecule itself, ¹H NMR would primarily be used to detect protonated impurities or residual solvents. thieme-connect.de

¹³C NMR spectroscopy is more informative for the core structure. compoundchem.com Because of the molecule's symmetry, only two distinct carbon signals are anticipated in the ¹³C NMR spectrum: one for the two iodine-bearing carbons (C3, C6) and one for the four chlorine-bearing carbons (C1, C2, C4, C5). The chemical shifts for these carbons are influenced by the electronegativity and anisotropic effects of the halogen substituents. Aromatic carbons substituted with halogens typically appear in the 125-170 ppm range. oregonstate.edu The carbon atoms bonded to iodine would likely resonate at a different chemical shift compared to those bonded to chlorine. Quaternary carbons, those without attached hydrogens, often show weaker signals. oregonstate.edu

Quantitative NMR (qNMR) can be employed for highly accurate purity determination. nih.goveppltd.com This method involves adding a certified internal standard to the sample and comparing the integral of a specific resonance from the analyte with that of the standard. eppltd.comwikipedia.org This allows for the calculation of the absolute purity of the compound, detecting both organic and inorganic non-protonated impurities that might be missed by other methods. nih.goveppltd.com

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Atom(s)Expected Number of SignalsPredicted Chemical Shift (δ) Range (ppm)Reference
C1, C2, C4, C5 (C-Cl)1130 - 150 compoundchem.comoregonstate.edupdx.edu
C3, C6 (C-I)190 - 110 compoundchem.comoregonstate.edupdx.edu

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a unique "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. These techniques are highly sensitive to molecular structure and symmetry.

The IR and Raman spectra of 1,2,4,5-tetrachloro-3,6-diiodobenzene would be characterized by vibrations associated with the substituted benzene ring and the carbon-halogen bonds.

C-Cl Stretching: These vibrations are typically observed in the range of 600-800 cm⁻¹. The exact position depends on the substitution pattern on the aromatic ring.

C-I Stretching: Carbon-iodine bonds are weaker and involve a heavier atom, so their stretching vibrations occur at lower frequencies, generally between 500 and 600 cm⁻¹.

Aromatic Ring Vibrations: The benzene ring itself has several characteristic vibrational modes, including C-C stretching within the ring (around 1400-1600 cm⁻¹) and C-H in-plane and out-of-plane bending modes. However, since this molecule is fully substituted, there are no C-H bonds. Instead, C-halogen bending modes would be observed at lower frequencies.

Due to the molecule's centrosymmetric structure (D2h symmetry), the rule of mutual exclusion would apply. Vibrational modes that are active in the Raman spectrum will be inactive in the IR spectrum, and vice versa. This complementarity provides a powerful method for confirming the high symmetry of the molecule.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Reference
Aromatic C-C Stretch1400 - 1600 docbrown.info
C-Cl Stretch600 - 800 docbrown.info
C-I Stretch500 - 600 chemicalbook.com
Ring Bending/Deformation< 500 nist.gov

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Studies

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and studying its fragmentation patterns to gain structural information.

For 1,2,4,5-tetrachloro-3,6-diiodobenzene (C₆Cl₄I₂), the molecular ion peak (M⁺) would be the primary signal used for identification. The exact mass can be calculated from the masses of the most abundant isotopes (¹²C, ³⁵Cl, ¹²⁷I). The presence of four chlorine atoms would result in a characteristic isotopic cluster pattern for the molecular ion, predictable from the natural abundances of ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

Electron ionization (EI) is a common technique that would likely cause extensive fragmentation of the molecule. The fragmentation pathways would primarily involve the sequential loss of the halogen substituents. Given that the C-I bond is weaker than the C-Cl bond, the initial fragmentation would likely involve the loss of an iodine atom, followed by another iodine, and then the chlorine atoms.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

Ion/FragmentFormulaPredicted m/z (using most abundant isotopes)Reference
Molecular Ion [M]⁺[C₆Cl₄I₂]⁺466 restek.com
[M-I]⁺[C₆Cl₄I]⁺339 restek.com
[M-2I]⁺[C₆Cl₄]⁺212 restek.com
[M-2I-Cl]⁺[C₆Cl₃]⁺177 restek.com

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatographic methods are fundamental for assessing the purity of 1,2,4,5-tetrachloro-3,6-diiodobenzene and for separating it from any isomers or related impurities that may have formed during its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile and thermally stable compounds like halogenated benzenes. hpst.cz The compound would be vaporized and passed through a capillary column (e.g., a nonpolar DB-5ms or similar). lcms.cz The retention time would be characteristic of the compound under specific conditions (temperature program, carrier gas flow rate). lcms.cz Coupling the GC to a mass spectrometer allows for the identification of the compound at its specific retention time, providing a high degree of confidence in both its identity and purity. windows.net This technique is particularly effective for separating isomers, which may have very similar mass spectra but different retention times.

High-Performance Liquid Chromatography (HPLC): HPLC is a complementary technique, especially useful if the compound has limited thermal stability or volatility. For a nonpolar molecule like 1,2,4,5-tetrachloro-3,6-diiodobenzene, reversed-phase HPLC would be the method of choice. A C18 column would be used with a mobile phase consisting of a mixture of organic solvents (like acetonitrile (B52724) or methanol) and water. Detection would typically be performed using a UV detector, as the aromatic ring is a strong chromophore. HPLC can effectively separate the target compound from less halogenated or more polar impurities.

Interactive Data Table: Typical Chromatographic Conditions for Analysis

TechniqueParameterTypical ConditionReference
GC-MSColumn30 m x 0.25 mm, 0.25 µm film (e.g., DB-5 type) lcms.cz
Carrier GasHelium lcms.cz
Inlet ModeSplitless lcms.cz
DetectorMass Spectrometer (EI mode) lcms.cz
HPLCColumnReversed-phase C18 (e.g., 4.6 x 150 mm) eppltd.com
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient lcms.cz
Flow Rate~1.0 mL/min lcms.cz
DetectorUV-Vis (e.g., at 220 nm) eppltd.com

Materials Science Applications and Functionalization of 1,2,4,5 Tetrachloro 3,6 Diiodo Benzene Derivatives

Exploration in Organic Electronic and Optoelectronic Materials

While the fundamental ability of halogenated aromatic compounds to form ordered, co-facial π-stacking arrangements is a desirable characteristic for charge transport in organic electronic materials, specific studies detailing the integration and performance of 1,2,4,5-tetrachloro-3,6-diiodobenzene or its direct derivatives in organic electronic and optoelectronic devices are not extensively reported in the scientific literature. The strong electron-accepting nature and the potential for ordered assembly through halogen bonding suggest theoretical promise, but dedicated research into its application in devices like organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs) remains a developing area.

Utilization in Organic Semiconductors and Conductive Materials

The creation of organic semiconductors and conductive materials often relies on the controlled assembly of π-conjugated molecules to facilitate charge hopping or delocalization. 1,2,4,5-tetrachloro-3,6-diiodobenzene, through its capacity for forming charge-transfer complexes and highly ordered co-crystals, possesses foundational properties relevant to this field. However, research focusing specifically on synthesizing and characterizing conductive materials or semiconductors based on this compound is limited. Its primary utility has been demonstrated as a structural directing agent rather than an electronically active component in a conductive material.

Integration into Supramolecular Frameworks and Responsive Materials

The true strength of 1,2,4,5-tetrachloro-3,6-diiodobenzene in materials science lies in its application as a robust building block for supramolecular assembly. The iodine atoms on the benzene (B151609) ring possess a region of positive electrostatic potential, known as a σ-hole, which can interact strongly with Lewis bases (electron donors). This interaction, termed halogen bonding, is highly directional and predictable, making it a powerful tool for designing complex, ordered solid-state architectures. iarjset.comnih.gov

Key interactions involving 1,2,4,5-tetrachloro-3,6-diiodobenzene include:

C—I⋯π Interactions: When co-crystallized with aromatic molecules like benzene, 1,2,4,5-tetrachloro-3,6-diiodobenzene forms C—I⋯π halogen bonds. In its benzene monosolvate, a close contact of 3.412 Å is observed between the iodine atom and the benzene ring. iarjset.com This interaction directs the assembly of the components into a stepped-chain supramolecular framework. iarjset.com

C—I⋯N Interactions: When paired with nitrogen-containing molecules, such as pyridines, strong and linear I⋯N halogen bonds are formed. These interactions are instrumental in creating co-crystals with specific geometries and functionalities.

The ability to form these predictable bonds allows for the construction of multi-component crystalline solids with tailored architectures. While the core compound itself is not inherently "responsive," its ability to form co-crystals with photoactive or pH-sensitive molecules provides a pathway to designing new multi-stimuli responsive materials. nih.gov For instance, by integrating it with photo-switchable molecules like azobenzenes, it is possible to construct frameworks where a light-induced conformational change could alter the bulk properties of the material. nih.gov

Table 1: Examples of Supramolecular Interactions with 1,2,4,5-Tetrachloro-3,6-diiodobenzene

Interacting PartnerType of InteractionKey Geometric ParameterResulting Supramolecular Structure
BenzeneC—I⋯π Halogen BondI⋯π distance: 3.412 (1) Å iarjset.comStepped-chain framework iarjset.com
1,2-dipyridyletheneC—I⋯N Halogen BondNot specifiedPre-organized assembly for photoreaction iarjset.com

Role as a Templating Agent for Solid-State Organic Reactions (e.g., [2+2] Cycloaddition Reactions)

One of the most significant applications of 1,2,4,5-tetrachloro-3,6-diiodobenzene is its use as a templating agent to control reactivity in the solid state. Solid-state reactions can offer advantages over solution-phase chemistry, including higher yields, stereoselectivity, and reduced solvent waste. However, they require that the reactant molecules be precisely positioned within the crystal lattice.

1,2,4,5-tetrachloro-3,6-diiodobenzene serves as an effective "crystal engineering" template to orchestrate the [2+2] cycloaddition reaction, a photochemical process where two alkene units combine to form a four-membered cyclobutane (B1203170) ring. For this reaction to proceed in the solid state, the carbon-carbon double bonds of adjacent reactant molecules must be parallel and separated by a distance of approximately 4.2 Å or less.

In a key example, the co-crystallization of 1,2,4,5-tetrachloro-3,6-diiodobenzene with trans-1,2-bis(4-pyridyl)ethylene (BPE), an alkene, results in a halogen-bonded assembly. The strong I⋯N interactions between the template and the reactant molecules precisely orient the BPE molecules into stacks that satisfy the geometric requirements for the [2+2] reaction. iarjset.com Upon exposure to UV light, the pre-organized alkenes undergo a quantitative and stereospecific photoreaction to produce rctt-tetrakis(4-pyridyl)cyclobutane (TPCB). ekb.eg This demonstrates the power of using a halogen-bond donor like 1,2,4,5-tetrachloro-3,6-diiodobenzene to direct the outcome of a chemical transformation in the solid state.

Table 2: Templated Solid-State [2+2] Cycloaddition

TemplateReactantKey InteractionProductYield
1,2,4,5-Tetrachloro-3,6-diiodobenzenetrans-1,2-bis(4-pyridyl)ethyleneI⋯N Halogen Bond iarjset.comrctt-tetrakis(4-pyridyl)cyclobutane ekb.egHigh (quantitative)

Environmental Transformation Pathways of Perhalogenated Aromatics and Analogues of 1,2,4,5 Tetrachloro 3,6 Diiodo Benzene

Mechanisms of Chemical Transformation in Environmental Systems

The transformation of perhalogenated aromatics in the environment is driven by a combination of chemical and biological processes. These mechanisms determine the persistence, mobility, and potential toxicity of these compounds and their degradation products.

Photolytic Degradation Pathways of Halogenated Aromatics

Photolytic degradation, or photolysis, is a significant abiotic process for the breakdown of halogenated aromatic compounds. nih.gov This process is initiated when these molecules absorb light energy, typically from sunlight, leading to the cleavage of carbon-halogen bonds. The efficiency of photolysis can be influenced by the presence of other substances in the environment that act as photosensitizers. researchgate.net

Research on polycyclic aromatic hydrocarbons (PAHs), which share structural similarities with perhalogenated benzenes, shows that photodegradation rates increase with higher oxygen concentrations. nih.gov This suggests that oxygen plays a key role, potentially through the formation of reactive oxygen species that attack the aromatic ring. nih.gov The degradation can proceed through reactions involving both the excited singlet and triplet states of the aromatic molecule. nih.gov For some halogenated compounds, photolysis can result in stepwise dehalogenation, forming less halogenated, and sometimes more toxic, intermediates. nih.gov

Hydrolytic and Redox Transformation Pathways

Hydrolytic and redox (reduction-oxidation) reactions are key chemical pathways for the transformation of halogenated aromatics in aquatic and soil environments. These reactions can be either abiotic or microbially mediated.

Hydrolytic Pathways: Hydrolysis involves the cleavage of a chemical bond by the addition of water. In the context of halogenated aromatics, this can lead to the replacement of a halogen atom with a hydroxyl group, forming a halophenol. This is often a critical first step in the degradation of these compounds, as the resulting phenols are typically more susceptible to further breakdown.

Redox Pathways:

Oxidation: Aerobic microorganisms utilize oxygenase enzymes to incorporate oxygen atoms into the aromatic ring, a critical step in breaking it down. nih.govnih.gov This process often forms catechol or halocatechol intermediates. nih.govnih.govresearchgate.netresearchgate.net For instance, the degradation of 1,2,4,5-tetrachlorobenzene (B31791) by Pseudomonas strains begins with dioxygenation to form 3,4,6-trichlorocatechol. nih.govresearchgate.netnih.gov This catechol is then subject to ring cleavage, leading to intermediates that can enter central metabolic pathways like the tricarboxylic acid cycle. nih.govresearchgate.net

Reduction (Reductive Dehalogenation): Under anaerobic conditions, such as those found in deep sediments or contaminated aquifers, reductive dehalogenation is a dominant transformation pathway. nih.govnih.gov In this process, the halogenated aromatic compound acts as an electron acceptor, and a halogen substituent is replaced by a hydrogen atom. nih.govepa.gov This sequential removal of halogens can lead to the formation of less halogenated, and often less toxic, congeners. For example, hexachlorobenzene (B1673134) can be sequentially dechlorinated to chlorobenzene (B131634) under methanogenic conditions. nih.govnih.gov

Transformation TypeConditionsKey Reactants/EnzymesInitial ProductsExample Compound
OxidationAerobicDioxygenases, Monooxygenases(Halo)catechols, Phenols1,2,4,5-Tetrachlorobenzene
ReductionAnaerobicElectron donors (e.g., H2)Less halogenated aromaticsHexachlorobenzene

Nucleophilic Aromatic Substitution in Environmental Contexts

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. This pathway is particularly relevant for aryl halides that contain electron-withdrawing substituents, which activate the ring towards nucleophilic attack. libretexts.org

In environmental systems, common nucleophiles like the hydroxide (B78521) ion (OH⁻) or methoxide (B1231860) can react with highly halogenated benzenes. The reactivity of polychlorinated benzenes to nucleophilic substitution increases with the number of chlorine atoms on the ring. nih.gov For example, studies have shown that hexachlorobenzene, pentachlorobenzene, and 1,2,4,5-tetrachlorobenzene react with sodium methoxide in a pure nucleophilic aromatic substitution without side reactions. nih.gov This reaction proceeds through the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex, after which the halide ion is eliminated. libretexts.org This mechanism is a potential abiotic degradation pathway in certain environmental compartments where strong nucleophiles may be present.

Biogeochemical Cycling and Fate of Related Halogenated Compounds

The biogeochemical cycling of halogenated organic compounds involves their transport, transformation, and distribution among various environmental compartments, including the atmosphere, water, soil, and biota. mdpi.comresearchgate.net Due to their persistence, these compounds can undergo long-range transport, leading to their presence in remote ecosystems. mdpi.comresearchgate.net

The fate of these pollutants is heavily influenced by their physicochemical properties, such as water solubility and affinity for organic matter. researchgate.netnih.gov Highly halogenated compounds tend to be lipophilic and adsorb to organic matter in soil and sediment, which can act as long-term sinks. researchgate.net From these sinks, they can re-enter the food web through bioaccumulation in organisms. nih.gov

Microbial activity is a cornerstone of the biogeochemical cycling of these compounds. Microorganisms have evolved diverse enzymatic pathways to dehalogenate and degrade these persistent chemicals. nih.gov Reductive dehalogenation under anaerobic conditions and oxidative degradation under aerobic conditions are key microbial processes that contribute to the breakdown of these pollutants in the environment. nih.govnih.gov

Formation of Environmental Transformation Products from Perhalogenated Precursors (e.g., Halomethoxybenzenes as Metabolites)

The transformation of perhalogenated aromatics in the environment often leads to the formation of various metabolic byproducts. One important class of such products is halomethoxybenzenes (HMBs), which includes haloanisoles. researchgate.net

Haloanisoles are often formed through the microbial O-methylation of halophenol precursors. nih.govresearchgate.netmdpi.com Halophenols themselves can be primary pollutants or can be formed from the hydrolysis or oxidative degradation of more complex halogenated compounds. Various microorganisms, including bacteria and fungi found in soil and water systems, possess O-methyltransferase enzymes that catalyze this methylation step. nih.govresearchgate.net For example, bacteria such as Sphingomonas and Pseudomonas found in drinking water distribution systems can convert multiple halophenols into their corresponding haloanisoles. nih.gov

These haloanisole metabolites can have distinct environmental behaviors and sensory properties. For instance, compounds like 2,4,6-trichloroanisole (B165457) are known for their strong, musty odors and are a significant concern for taste and odor problems in drinking water and wine. researchgate.net The formation of these metabolites represents a critical aspect of the environmental fate of perhalogenated precursors.

Precursor Compound ClassTransformation ProcessKey EnzymeTransformation Product ClassExample Product
Halophenols (e.g., 2,4,6-Trichlorophenol)O-methylationO-methyltransferaseHaloanisoles2,4,6-Trichloroanisole
Polychlorinated Benzenes (e.g., 1,2,4,5-TeCB)DioxygenationDioxygenaseChlorinated Catechols3,4,6-Trichlorocatechol

Q & A

Q. What methods are used to determine the crystal structure of 1,2,4,5-Tetrachloro-3,6-diiodobenzene, and what key parameters define its lattice?

X-ray crystallography at 100 K is the primary method for determining its crystal structure. The compound crystallizes in a triclinic system (space group P1) with unit cell parameters:

  • a = 5.4399 Å, b = 6.3599 Å, c = 11.0232 Å
  • Angles: α = 96.702°, β = 92.728°, γ = 98.599°
  • Density = 2.425 Mg/m³, Z = 1 . The benzene monosolvate structure (C₆Cl₄I₂·C₆H₆) highlights the role of halogen bonding in stabilizing the lattice.

Q. How can researchers verify the purity of synthesized 1,2,4,5-Tetrachloro-3,6-diiodobenzene?

Purity is confirmed via:

  • Gas Chromatography (GC): Retention indices using non-polar columns (e.g., DB-5, SE-30) and temperature programming (e.g., 3.3–27.3°C) .
  • Spectroscopy: IR and UV-Vis spectra to identify functional groups and electronic transitions .
  • Elemental Analysis: Quantifying Cl and I content against theoretical values .

Q. What environmental monitoring techniques detect halogenated benzenes like this compound?

Groundwater analysis employs EPA Method 8270 (gas chromatography-mass spectrometry) with detection limits as low as 0.05 µg/L. Matrix interferences are minimized using solid-phase extraction and isotopic dilution (e.g., deuterated standards) .

Advanced Research Questions

Q. How do iodine and chlorine substituents influence halogen bonding in multi-component crystalline systems?

The iodine atoms (larger van der Waals radius, higher polarizability) form stronger halogen bonds compared to chlorine. In the benzene monosolvate structure, I···π interactions (3.5–3.7 Å) and Cl···Cl contacts (3.4 Å) stabilize the lattice. These interactions are critical for designing co-crystals with tunable physicochemical properties .

Q. What experimental and computational strategies resolve discrepancies in thermodynamic data (e.g., enthalpy of fusion)?

Discrepancies in ΔfusH (e.g., 24.1–24.9 kJ/mol) arise from measurement techniques (DSC vs. DTA) or sample purity. Solutions include:

  • Calibration: Using reference standards (e.g., indium) for DSC .
  • Ab Initio Calculations: Validating experimental ΔfusH with density functional theory (DFT) .
  • Controlled Crystallization: Ensuring solvent-free polymorphs to avoid solvate effects .

Q. How can gas chromatography retention indices be optimized for halogenated benzenes?

Retention indices vary with column polarity and temperature:

  • Non-polar columns (SE-30, DB-5): Provide baseline separation for structural isomers.
  • Polar columns (HP-FFAP): Resolve compounds with functional groups (e.g., nitro derivatives) . Temperature programming (e.g., 5°C/min) reduces peak broadening for high-boiling-point analytes (>240°C) .

Q. What role does solvent play in the crystallization of halogenated benzenes?

Benzene co-crystallization in 1,2,4,5-Tetrachloro-3,6-diiodobenzene reduces lattice strain by filling voids in the triclinic framework. Solvent choice (e.g., ethanol vs. cyclohexane) affects polymorphism and crystal habit, as seen in tetrachlorobenzene derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.